2-(2-Methoxyphenoxy)oxane-3,4,5-triol
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Overview
Description
2-(2-Methoxyphenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C13H18O7 It is characterized by the presence of a methoxyphenoxy group attached to an oxane ring, which is further substituted with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol typically involves the reaction of 2-methoxyphenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a glycosyl donor and an acceptor in the presence of a catalyst to facilitate the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-Methoxyphenoxy)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the enzyme tyrosinase, which is involved in melanin synthesis, thereby exhibiting skin-lightening properties .
Comparison with Similar Compounds
Similar Compounds
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside: A natural product with similar structural features.
(2R,5R)-2-(2-methoxyphenoxy)oxane-3,4,5-triol: Another compound with a similar oxane ring structure
Uniqueness
2-(2-Methoxyphenoxy)oxane-3,4,5-triol is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQDMXCTTWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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